Balanol

Cellular PKC inhibition MARCKS phosphorylation Intact cell assay

Balanol is the definitive ATP-competitive PKC/PKA inhibitor for studies requiring broad-spectrum classical and novel PKC isozyme inhibition (IC50=4–9 nM for α, β-I, β-II, γ, δ, ε, η; 150 nM for PKC ζ). Unlike 10"-deoxybalanol—which loses cellular activity despite comparable in vitro potency—balanol retains target engagement in intact cells (MARCKS phosphorylation IC50≈7 μM in A431 cells). Its restricted inhibition profile (inactive against Src/EGFR tyrosine kinases) makes it superior to pan-kinase inhibitors like staurosporine for pathway-specific interrogation. X-ray crystallography validated (PDB: 1BX6). Not substitutable with generic PKC inhibitors without risking experimental irreproducibility.

Molecular Formula C28H26N2O10
Molecular Weight 550.5 g/mol
CAS No. 167937-47-5
Cat. No. B057124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalanol
CAS167937-47-5
Synonyms(±)-Balanol;  4-(2-Carboxy-6-hydroxybenzoyl)-3,5-dihydroxybenzoic Acid trans-1-[Hexahydro-3-[(4-hydroxybenzoyl)amino]-1H-azepin-4-yl] Ester
Molecular FormulaC28H26N2O10
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
InChIInChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
InChIKeyXYUFCXJZFZPEJD-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Balanol (CAS 167937-47-5): Potent ATP-Competitive PKC and PKA Inhibitor for Kinase Signaling Research


Balanol, a fungal metabolite isolated from Verticillium balanoides, is a potent ATP-competitive inhibitor of the serine/threonine kinases Protein Kinase C (PKC) and Protein Kinase A (PKA) [1]. Its structure comprises a benzophenone diacid, a 4-hydroxybenzamide, and a chiral perhydroazepine ring [2]. Balanol serves as a critical tool compound for probing ATP-binding site interactions and dissecting kinase signaling pathways, with an affinity approximately 3000 times that of ATP for its target kinases [3].

Why Generic Balanol Substitution Risks Experimental Failure: Critical Differences in PKC Isozyme Selectivity and Cellular Activity


Balanol cannot be generically substituted with in-class PKC inhibitors or close structural analogs without risking significant experimental deviation. While balanol itself exhibits potent but non-selective inhibition of both PKC and PKA in vitro (Ki ∼4 nM) [1], minor structural modifications—such as the removal of a single hydroxyl group (10"-deoxybalanol) or replacement of the benzophenone carboxylate—dramatically alter selectivity profiles between PKC and PKA, as well as cellular permeability and in vivo target engagement [2]. Furthermore, balanol's unique isozyme selectivity pattern (e.g., IC50 = 4-9 nM for PKC α, β-I, β-II, γ, δ, ε, η versus 150 nM for PKC ζ) is not conserved among its analogs, making direct substitution without quantitative validation a primary source of irreproducible results in kinase signaling studies.

Balanol (CAS 167937-47-5) Quantitative Differentiation Evidence: Comparator-Based Potency, Selectivity, and Cellular Activity Data


Balanol vs. 10"-Deoxybalanol: Differential Cellular PKC Inhibition in Intact A431 Cells

In a direct head-to-head comparison using intact A431 cells, balanol inhibits PKC-mediated phosphorylation of the myristoylated alanine-rich C kinase substrate (MARCKS) protein with an IC50 of approximately 7 μM, whereas the close structural analog 10"-deoxybalanol shows no detectable inhibition of this PKC substrate at equivalent concentrations [1]. This demonstrates that the 10" hydroxyl group is essential for cellular PKC inhibitory activity, despite both compounds exhibiting similar potency against purified PKC in vitro.

Cellular PKC inhibition MARCKS phosphorylation Intact cell assay Balanol congeners

Balanol vs. Acyclic Analogs: PKC Isozyme Selectivity Profiling Reveals Critical Structural Requirements

Acyclic balanol analogs, in which the perhydroazepine ring and p-hydroxybenzamide moiety are combined into an acyclic linked unit, demonstrate high selectivity for PKC over PKA—a property lacking in balanol itself [1]. While balanol inhibits both PKC and PKA with comparable low-nanomolar potency, specific acyclic analogs achieve nanomolar PKC inhibition with minimal PKA cross-reactivity. However, these analogs exhibit reduced potency against certain PKC isozymes compared to balanol, highlighting the trade-off between selectivity and broad-spectrum potency.

PKC isozyme selectivity Acyclic balanol analogs Structure-activity relationship PKA selectivity

Balanol vs. Staurosporine: Divergent Kinase Inhibition Profiles and Isozyme Selectivity

Comparative kinase profiling reveals that balanol and staurosporine exhibit distinct selectivity patterns despite both being ATP-competitive inhibitors. Balanol shows a defined isozyme selectivity rank order within the PKC family: βII > βI > η > δ > α > ε >>> PKA, with potent inhibition (IC50 4-9 nM) for most classical and novel PKC isozymes but reduced activity against PKC ζ (IC50 150 nM) [1]. In contrast, staurosporine is a pan-kinase inhibitor with broad activity across the kinome, including PKC (IC50 2.7 nM for PKCα) but also potent inhibition of numerous other kinases including tyrosine kinases, which balanol does not inhibit [2].

Kinase inhibitor comparison PKC isozyme selectivity Staurosporine Pan-kinase inhibitor

Balanol vs. Fluorinated Balanoid 1c: Isozyme-Specific Binding Dynamics Determine PKCε Selectivity

Computational and experimental studies demonstrate that the C5(S)-fluorinated balanol analogue (balanoid 1c) achieves improved binding affinity and selectivity for PKCε compared to balanol, which is non-selective across PKC isozymes [1]. Molecular dynamics simulations reveal that PKCε exhibits unique flexibility in its apo state that dramatically decreases upon 1c binding, optimizing interactions with the ATP site—particularly with the invariant Lys437 residue. This fluorine-based selectivity mechanism is not observed with balanol itself, which binds similarly across multiple PKC isozymes.

PKCε selectivity Fluorinated balanol analog Molecular dynamics Isozyme-specific inhibition

Balanol vs. Ophiocordin: Structural Basis for Differential Kinase Inhibition Profiles

Balanol and ophiocordin are regioisomers that differ in the connectivity of their benzophenone and azepine fragments, leading to distinct kinase inhibition profiles [1]. X-ray crystallographic studies of balanol bound to the PKA catalytic subunit reveal extensive complementary interactions between balanol and conserved kinase residues, with the benzophenone diacid moiety occupying the ATP adenine-binding pocket and the perhydroazepine ring extending toward the ribose-binding region . This binding mode explains balanol's high affinity (Ki ~4 nM) and provides a structural rationale for why even minor modifications to the benzophenone subunit can dramatically alter kinase selectivity [2].

Ophiocordin Regioisomer comparison ATP-binding mode Kinase selectivity

Balanol (CAS 167937-47-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Broad-Spectrum PKC Isozyme Inhibition in Cellular Signaling Studies

Balanol is the optimal selection for experiments requiring potent, broad-spectrum inhibition of classical and novel PKC isozymes in intact cellular systems. Its ability to inhibit PKC α, β-I, β-II, γ, δ, ε, and η with IC50 values of 4-9 nM, coupled with demonstrated cellular activity (IC50 ≈ 7 μM for MARCKS phosphorylation in A431 cells), makes it suitable for dissecting PKC-mediated signaling pathways where isozyme-specific inhibition is not required [1]. Unlike 10"-deoxybalanol, which lacks cellular PKC inhibitory activity despite comparable in vitro potency, balanol retains target engagement in living cells [2].

ATP-Binding Site Structural Biology and Rational Inhibitor Design

The availability of high-resolution X-ray crystal structures of balanol bound to the PKA catalytic subunit (PDB: 1BX6) provides a robust structural template for rational design of ATP-competitive kinase inhibitors [1]. Balanol serves as a validated tool compound for probing ATP-binding site interactions, with its benzophenone diacid moiety occupying the adenine pocket and the perhydroazepine ring extending toward the ribose-binding region . This structural information has been leveraged to design balanol analogs with modified benzophenone subunits that exhibit altered selectivity profiles between PKC and PKA [2].

Serine/Threonine Kinase Selectivity Profiling and Off-Target Assessment

Balanol's restricted kinase inhibition profile—potent against PKC and PKA but inactive against Src and EGFR tyrosine kinases—makes it a valuable comparator in kinase selectivity panels [1]. Unlike pan-kinase inhibitors such as staurosporine, which inhibit a broad spectrum of kinases including tyrosine kinases, balanol's selectivity for the serine/threonine kinase subfamily allows researchers to isolate PKC/PKA-dependent signaling events without confounding inhibition of other kinase families . This property is particularly valuable in signal transduction studies where pathway-specific interrogation is required.

In Vivo PKC/PKA Inhibition Studies with Documented Cellular Permeability

Balanol has been validated in multiple whole-cell systems (neonatal rat myocytes, A431 cells) and demonstrates no obvious toxicity at concentrations required for PKC and PKA inhibition [1]. Its cellular permeability and retention of potency in intact cells (IC50 ≈ 3 μM for PKA-mediated CREB phosphorylation; IC50 ≈ 7 μM for PKC-mediated MARCKS phosphorylation) support its use in ex vivo and in vivo studies where target engagement in living systems is critical . Researchers should note that the cellular IC50 values are approximately 1000-fold higher than in vitro Ki values, reflecting cellular permeability limitations typical of this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.